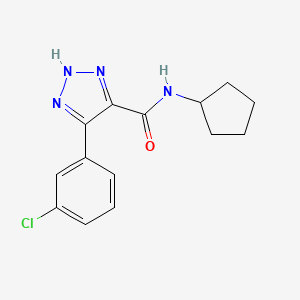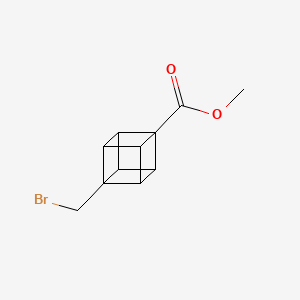
methyl (1s,2R,3r,8S)-4-(bromomethyl)cubane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1s,2R,3r,8S)-4-(bromomethyl)cubane-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structural properties that make it a promising candidate for the development of novel drugs.
科学的研究の応用
Novel Cubane Clusters
A study by Titi et al. (2020) explored the synthesis of a unique [Ni4(µ3-O)4] twisted cubane complex. This research highlights the potential of cubane derivatives in creating novel molecular structures with interesting properties like thermal stability and catalytic abilities.
Structural Analysis
Research by Irngartinger et al. (2006) and Ammon & Bashir-Hashemi (1993) investigated the crystal structures of various cubane derivatives. These studies provide insight into how substituents affect the molecular framework of cubanes, revealing the influence of different groups on bond lengths and molecular conformation.
Photoinduced Reactions
Jimenez et al. (2018) explored photoinduced nucleophilic substitution in cubane derivatives. This research offers a new perspective on modifying cubane nuclei, potentially leading to the development of novel cubane-based compounds with specific functional groups.
Polymerization and Ring-Expansion
The study by McGonagle & Savage (2009) on the polymerization of a cubane acrylate showcases a unique approach to creating polymers with low shrinkage by leveraging the cubane structure.
Chirality and Photodimers
Research by Lei et al. (2006) and Wu et al. (2007) on cubane-like photodimers offers insights into the stereochemistry of these molecules. This research is significant for understanding the chiral properties and potential applications of cubane derivatives in asymmetric synthesis.
Radical Generation and Characterization
A study by Della et al. (1992) on the generation of cubyl radicals highlights the reactivity of cubane derivatives under specific conditions. This contributes to our understanding of the radical chemistry of cubanes.
Safety and Hazards
特性
IUPAC Name |
methyl 4-(bromomethyl)cubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSKMSJDUCYSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

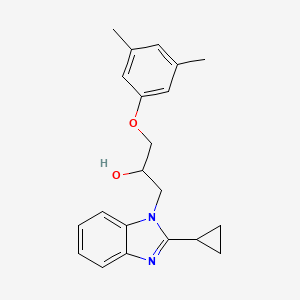

![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)

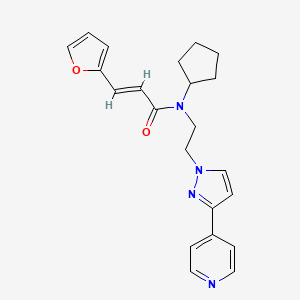
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2498497.png)


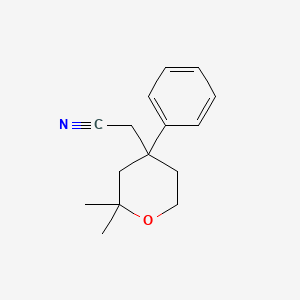
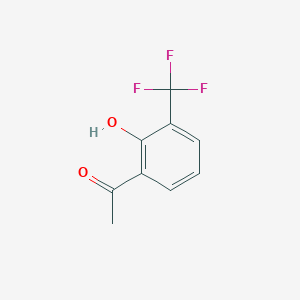
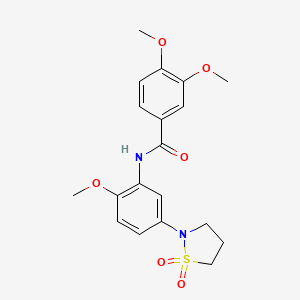
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)

